4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 4 and iodine at position 2. This structure serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development and anticancer agent synthesis.
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) |
InChI Key |
YUCILCVRIIIBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)I)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Background
The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is typically synthesized through multi-step organic reactions involving condensation, cyclization, and halogenation steps. The 2-iodo substitution is introduced via selective halogenation of the pyrrolo[2,3-d]pyrimidine ring system after or during the formation of the core structure.
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a prerequisite for the iodination step. A representative industrially relevant method is summarized below:
Step 1: Condensation
2-Methyl-3,3-dichloroacrylonitrile is condensed with trimethyl orthoformate in a suitable solvent under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate.Step 2: Cyclization and Elimination
This intermediate undergoes addition condensation cyclization with formamidine salts in the presence of alkali (e.g., sodium methoxide) at controlled temperatures (0–110 °C) to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The process is typically one-pot, with stepwise temperature control to optimize yield and selectivity.Yields and Purity
This method achieves high yields (~90%) and high purity (>99%) with minimal side reactions and environmentally friendly conditions, as demonstrated in patented processes.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | 2-Methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, catalyst, solvent A | 1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene | High | Mild conditions, environmentally friendly |
| 2 | Cyclization & Elimination | Formamidine salt, sodium methoxide, solvent B, 0–110 °C | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | ~90 | One-pot reaction, high purity |
| 3 | Electrophilic Iodination | N-Iodosuccinimide (NIS), acetonitrile, 0 °C to RT | 4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine | 70–85 | Regioselective iodination |
Analytical and Purification Notes
Purity Assessment:
High-performance liquid chromatography (HPLC) is employed to verify product purity, often exceeding 99.5% area percentage without further purification steps.Structural Confirmation:
Nuclear magnetic resonance (NMR) spectroscopy, especially $$^{1}H$$ NMR, confirms the substitution pattern with characteristic chemical shifts for the pyrrolo and pyrimidine protons. Mass spectrometry (MS) confirms molecular weight, and elemental analysis supports composition.Isolation:
The final iodinated product is typically isolated by filtration, washing, and drying, or by chromatographic purification if necessary.
Summary Table of Preparation Methods
| Preparation Step | Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Synthesis of 4-chloro core | Condensation-Cyclization | 2-Methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, sodium methoxide, solvents | ~90 | High yield, green chemistry, scalable | Multi-step, requires temperature control |
| Iodination at 2-position | Electrophilic substitution | N-Iodosuccinimide, acetonitrile, 0 °C to RT | 70–85 | Regioselective, mild conditions | Moderate yield, possible side-products |
| Metal-catalyzed C–H iodination (less common) | Catalytic halogenation | Pd or Cu catalysts, iodine source, ligands | Variable | Potentially milder, selective | Requires catalyst optimization |
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols, with solvents like DMSO or ethanol.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate, typically conducted in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as ligands in catalysis.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways involved in cell division and survival, making it effective in cancer treatment . The compound’s structure allows it to bind to the active sites of kinases, blocking their activity and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Halogenation Patterns and Reactivity
The compound’s halogenation pattern distinguishes it from analogs:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) : Lacks iodine at position 2, making it less reactive in Suzuki-Miyaura or Ullmann couplings. It is commonly used as a precursor for amine substitutions at position 4 (e.g., N-phenyl derivatives) .
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) : Features chlorine at both positions 2 and 4, enabling sequential substitutions. However, iodine’s larger atomic radius in the target compound may improve steric effects in binding interactions .
Table 1: Halogenated Analogs Comparison
| Compound | Halogen Positions | Key Reactivity Differences |
|---|---|---|
| Target Compound | 4-Cl, 2-I | Iodine enables cross-coupling; Cl for SNAr |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Cl | Limited to substitutions at position 4 |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Cl, 4-Cl | Sequential substitutions at positions 2 and 4 |
Physicochemical Properties
- Melting Points : Halogenation increases melting points; e.g., 4-chloro-2-fluoro analogs melt at 210°C , whereas iodine’s bulkiness may lower the target compound’s melting point slightly.
- Solubility : Iodine’s lipophilicity reduces aqueous solubility compared to chloro analogs, necessitating formulation in DMSO or PEG for biological assays .
Biological Activity
4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its applications in cancer therapy, antiviral properties, and anti-inflammatory effects. The findings are supported by various studies and data tables.
This compound is characterized by its unique structure that allows for various chemical reactions, making it a versatile pharmaceutical intermediate. Its reactivity includes electrophilic substitution and cross-coupling reactions, which are essential for the synthesis of complex organic compounds, particularly kinase inhibitors used in treating diseases like cancer .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that certain derivatives exhibited potent inhibition of tumor cell proliferation through selective targeting of folate receptors (FR) in human tumors. The IC50 values for these compounds ranged from 1.82 to 4.53 nM against FRα-expressing cells, indicating strong activity compared to classical antifolates like methotrexate (MTX) .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | RT16 (FRα) | 1.82 | GARFTase Inhibition |
| Compound 2 | D4 (FRβ) | 4.53 | GARFTase Inhibition |
| MTX | Various | Variable | Folate Pathway Inhibition |
Antiviral Activity
In addition to its anticancer properties, derivatives of this compound have shown promising antiviral activity. Research indicates that certain pyrrolo[2,3-d]pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes, thereby reducing the viral load in infected cells. This mechanism is crucial for developing antiviral therapies against various viral infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Some studies suggest that it may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and mediators. This property positions it as a candidate for treating inflammatory diseases .
Case Study 1: Inhibition of Tumor Cell Proliferation
A novel series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation in vitro. The study focused on the relationship between structure and biological activity, revealing that modifications in the side chains significantly influenced the potency against various cancer cell lines such as HeLa and MDA-MB-231.
Findings:
- Compound 5k showed significant antiproliferative effects with an IC50 value indicating effective growth inhibition.
- Flow cytometry analysis revealed alterations in cell cycle phases post-treatment, suggesting apoptosis induction through caspase activation pathways.
Case Study 2: Antiviral Activity Assessment
In another study assessing antiviral properties, specific pyrrolo[2,3-d]pyrimidine derivatives were tested against viral strains. The results indicated a marked reduction in viral replication rates compared to untreated controls.
Findings:
- The most active compound demonstrated an IC50 value significantly lower than standard antiviral agents.
- Mechanistic studies suggested that these compounds interfere with viral entry or replication mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
